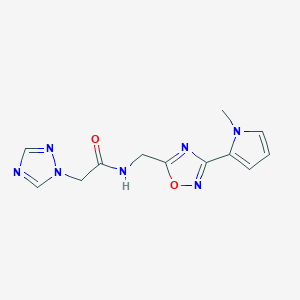

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7O2/c1-18-4-2-3-9(18)12-16-11(21-17-12)5-14-10(20)6-19-8-13-7-15-19/h2-4,7-8H,5-6H2,1H3,(H,14,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBQIXWLSZJICF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving various reaction mechanisms. Typically, the synthesis starts with the construction of the 1,2,4-oxadiazole ring, followed by the attachment of the pyrrole moiety and subsequent formation of the triazole ring.

1,2,4-Oxadiazole Formation: : Usually involves the reaction of amidoximes with carboxylic acids under dehydrating conditions.

Pyrrole Attachment: : Can be achieved through a N-alkylation reaction where the pyrrole group is introduced to the oxadiazole.

Triazole Formation: : Commonly synthesized via click chemistry, particularly through the azide-alkyne cycloaddition, providing the final triazole ring.

Reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound might involve optimized reaction pathways to reduce costs and increase scalability. This could include the use of continuous flow reactors, which can provide more precise control over reaction parameters and improve efficiency compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide undergoes several types of chemical reactions:

Oxidation: : The compound can be oxidized under appropriate conditions, potentially modifying the pyrrole or triazole rings.

Reduction: : Reduction can target specific functional groups, such as the oxadiazole ring.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites present on the molecule.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Conditions often involve controlled temperatures, pH, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Products from these reactions vary based on the specific reagent and conditions but can include modified oxadiazole or triazole rings, or altered side chains

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and triazole rings exhibit notable antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains and fungi. Studies have demonstrated that N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide displays significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Oxadiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by disrupting cellular signaling pathways involved in growth and survival . The presence of the pyrrole group enhances its interaction with biological targets, potentially leading to increased efficacy.

Anti-inflammatory Effects

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been reported to exhibit anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines . This makes it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide:

Mechanism of Action

The mechanism by which N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide exerts its effects depends largely on its interaction with molecular targets:

Molecular Targets: : These could include enzymes, receptors, or other proteins where the compound binds and modulates activity.

Pathways Involved: : Pathways might involve inhibition of enzymatic processes, interference with protein-protein interactions, or disruption of cell signaling mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, a comparison with structurally related compounds is provided below:

Key Observations:

Structural Diversity : The target compound uniquely combines 1,2,4-oxadiazole and 1,2,4-triazole rings, distinguishing it from analogs like the thiazole-based compound in or simpler oxadiazole derivatives. The methylpyrrole group may enhance lipophilicity compared to adamantane or nitroaryl substituents in other oxadiazoles.

Biological Activity : While direct data is lacking, the triazole-oxadiazole scaffold is associated with antimicrobial and enzyme-inhibitory effects in literature. For example, Schiff base triazole-pyrrole hybrids () exhibit metal-binding properties relevant to anticancer applications.

Synthesis : The synthesis likely involves forming the oxadiazole ring via cyclization of amidoximes or nitrile oxides, followed by functionalization with triazole and methylpyrrole groups—a strategy aligned with methods in .

Research Findings and Implications

Structural Stability : The 1,2,4-oxadiazole ring’s rigidity and metabolic stability suggest that the target compound may have superior pharmacokinetics compared to thiazole or pyrazole analogs .

Synergistic Pharmacophores : The dual heterocyclic system (oxadiazole + triazole) could enable multitarget activity, such as simultaneous inhibition of fungal CYP51 and bacterial gyrase enzymes, as seen in related compounds .

Limitations: No crystallographic data or in vitro assays for the target compound are available in the cited literature. Studies on analogs (e.g., ) emphasize the need for experimental validation of hypothesized activities.

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This compound combines structural features of oxadiazole and triazole, both of which are known for their diverse pharmacological properties. Here, we explore the biological activity of this compound based on existing literature and research findings.

Structural Overview

The compound can be characterized by the following structural formula:

This structure includes:

- A pyrrole moiety.

- An oxadiazole ring.

- A triazole unit.

The biological activity of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is believed to stem from its ability to interact with various biological targets. The oxadiazole and triazole rings can participate in hydrogen bonding and π-stacking interactions with nucleic acids and proteins, potentially leading to modulation of enzymatic activities and inhibition of cell proliferation.

Antimicrobial Activity

Research has shown that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies indicate that derivatives with oxadiazole structures demonstrate potent activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| N-Acetamide Derivative | Bacillus cereus | 15.6 |

| N-Acetamide Derivative | Staphylococcus aureus | 31.25 |

Anticancer Activity

The anticancer potential of this compound is supported by studies demonstrating that oxadiazole derivatives can inhibit critical enzymes involved in cancer cell proliferation. For example:

- Inhibition of Thymidylate Synthase : Compounds similar in structure have shown IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase, a key enzyme in DNA synthesis .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative | Thymidylate Synthase | 0.47 - 1.4 |

Case Studies

Several studies have highlighted the biological efficacy of oxadiazole derivatives:

- Study on Antimicrobial Properties : A recent investigation involving a series of oxadiazole derivatives reported enhanced antimicrobial activities against various pathogens, with specific emphasis on their effectiveness against resistant strains .

- Anticancer Evaluation : A review article summarized the anticancer properties of 1,3,4-oxadiazole derivatives, indicating their potential as inhibitors of multiple cancer-related enzymes . The study emphasized the importance of structural modifications in enhancing bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.